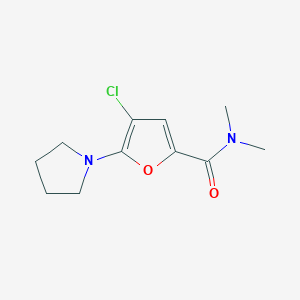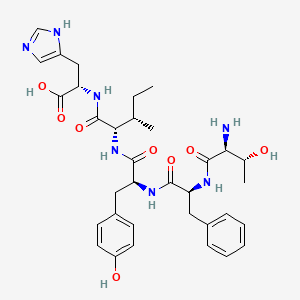![molecular formula C21H19N3O B14205885 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- CAS No. 827303-87-7](/img/structure/B14205885.png)
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- is a complex organic compound that belongs to the class of phthalazinones. This compound is characterized by the presence of a phthalazinone core structure substituted with a 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl] group and a methyl group at the 2-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylpyrrole with benzophenone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone. This intermediate is then reduced using boron tribromide to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde . The final step involves the cyclization of this intermediate with phthalic anhydride under acidic conditions to form the desired phthalazinone derivative.
Analyse Chemischer Reaktionen
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial and antitubercular properties.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound has been used in molecular docking studies to investigate its binding interactions with various biological targets, providing insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes by binding to their active sites. This inhibition disrupts the synthesis of essential biomolecules, leading to the antibacterial and antitubercular effects observed in studies .
Vergleich Mit ähnlichen Verbindungen
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- can be compared with other similar compounds, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides: These compounds also exhibit antibacterial and antitubercular properties and have been studied for their potential as dual enoyl ACP reductase and DHFR enzyme inhibitors.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenesulfonamides:
Eigenschaften
CAS-Nummer |
827303-87-7 |
|---|---|
Molekularformel |
C21H19N3O |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C21H19N3O/c1-14-8-9-15(2)24(14)17-12-10-16(11-13-17)20-18-6-4-5-7-19(18)21(25)23(3)22-20/h4-13H,1-3H3 |
InChI-Schlüssel |
NHTQEVVCGZVTQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
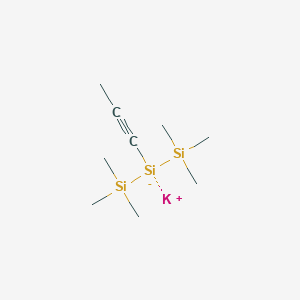
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
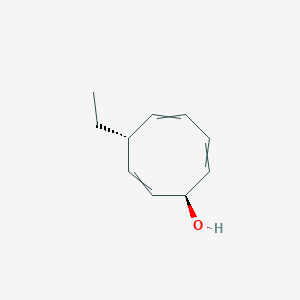
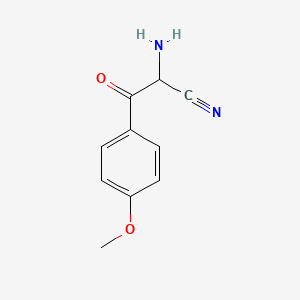
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
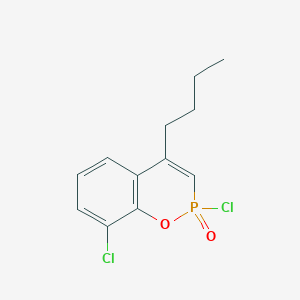
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
amino}methyl)phenol](/img/structure/B14205863.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
